Ethyl potassium malonate
Overview
Description
Ethyl Potassium Malonate is a chemical compound synthesized through various chemical reactions. It plays a significant role in organic synthesis and has been studied extensively in different contexts.
Synthesis Analysis
- Alkyl methyl(ethyl) malonates, which include Ethyl Potassium Malonate, can be synthesized by solid-liquid phase transfer catalysis without solvent, showing high yields. This method is notably efficient under microwave irradiation, significantly reducing reaction time (Shi, 2003).
- The compound can also be generated in-situ by treating potassium ethyl malonate with trimethylsilyl chloride, followed by acylation with aliphatic or aromatic acyl imidazoles or chlorides (Wang, Monte, Napier, & Ghannam, 1994).
Molecular Structure Analysis
- Potassium rare earth malonates, including Ethyl Potassium Malonate, have been synthesized and analyzed using X-ray powder diffractometry and infrared absorption spectroscopy, providing insights into the Ln–O bonding nature and thermal decomposition mechanisms of these compounds (Nabar & Jukar, 1985).
Chemical Reactions and Properties
- Ethyl Potassium Malonate is involved in the dehydrodimerisation of diethyl malonate, forming ethyl-1,1,2,2-ethane tetracarboxylate. Different cell designs impact the reaction's efficiency and specificity, with simpler cells showing more ideal performance at low conversions (Jansson & Tomov, 1980).
Physical Properties Analysis
- The kinetics and solvent effects in the acid hydrolysis of potassium ethyl malonate have been studied, revealing the reaction rate's dependency on water content and solvent mixtures. This analysis helps understand the reaction mechanisms and thermodynamic parameters (Khalil, Sadek, & Hanna, 1977).
Chemical Properties Analysis
- Potassium Hydrogen Malonate, closely related to Ethyl Potassium Malonate, has a unique crystal and molecular structure where malonic acid molecules and malonate ions coexist, connected by strong hydrogen bonds and potassium ions (Parthasarathy, 1968).
Scientific Research Applications
Synthesis of Scaffolds in Medicinal Chemistry : Potassium carbonate in poly (ethylene glycol-400) enables the eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffolds through Aza-Michael addition and intramolecular cyclo-elimination. This method is significant for the development of new medicinal compounds (Ahmada & Tiwari, 2021).
Therapeutic Potential in Gout Treatment : Ethyl acetate fraction of Tephrosia purpurea Linn. leaves, which may involve ethyl potassium malonate, has been shown to effectively lower serum uric acid levels, suggesting potential in the treatment of gout (Nipate & Yelmar, 2019).
Green Synthesis Methods : The use of potassium carbonate in PEG-400 has been demonstrated as an effective means for the green synthesis of various chemical scaffolds, indicating the utility of ethyl potassium malonate in eco-friendly chemistry processes (Tiwari, Ahmad, & Singh, 2020).
Preparation of Oxindole and Indole Derivatives : Ethyl potassium malonate is involved in the efficient production of oxindole and indole derivatives, which are important in pharmaceutical synthesis (Grob & Weißbach, 1961).
Alkylation Methods in Organic Chemistry : The compound has been used in a simple and reproducible method for alkylating diethyl malonate and ethyl cyanoacetate, showcasing its role in facilitating organic synthesis reactions (Peng & Xu, 1983).
Preparation of β-Oxo Esters : Ethyl potassium malonate assists in the preparation of high-purity β-oxo esters, useful in both laboratory and large-scale production (Clay et al., 1993).
Safety And Hazards
Ethyl potassium malonate is considered hazardous. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical-resistant rubber gloves, and chemical safety goggles is advised .
properties
IUPAC Name |
potassium;3-ethoxy-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUCPRGADMCTBN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7KO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl potassium malonate | |
CAS RN |
6148-64-7 | |
Record name | Potassium ethyl malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium ethyl malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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